molecular formula C17H25N3O6S2 B4383049 1-(METHYLSULFONYL)-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-4-PIPERIDINECARBOXAMIDE

1-(METHYLSULFONYL)-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4383049
M. Wt: 431.5 g/mol
InChI Key: YQBZNJCDJIODGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and sulfonyl groups. Its molecular formula is C17H26N2O5S2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYLSULFONYL)-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Final Coupling: The final step involves coupling the piperidine and morpholine derivatives under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone: Shares the morpholine and sulfonyl groups but differs in the core structure.

    4-(Methylsulfonyl)morpholine: Contains the morpholine and sulfonyl groups but lacks the piperidine ring.

Uniqueness: 1-(Methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide is unique due to its combination of a piperidine ring, morpholine ring, and multiple sulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S2/c1-27(22,23)19-8-6-14(7-9-19)17(21)18-15-2-4-16(5-3-15)28(24,25)20-10-12-26-13-11-20/h2-5,14H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZNJCDJIODGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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